4-Pyridinebutanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridinebutanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde with butanol under suitable reaction conditions, such as heating under acidic or basic conditions . Another method involves the use of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate and heating under reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinebutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 4-pyridinecarboxylic acid (from oxidation) and various halogenated derivatives (from substitution) .
Scientific Research Applications
4-Pyridinebutanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Pyridinebutanol is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways, depending on the specific drug it helps to synthesize. For example, in the synthesis of tirofiban, it contributes to the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .
Comparison with Similar Compounds
4-Pyridinemethanol: Another pyridine derivative with similar properties and applications.
Uniqueness: 4-Pyridinebutanol is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-pyridin-4-ylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRLFZUNCBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382791 | |
Record name | 4-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-15-3 | |
Record name | 4-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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